1-Indan-1-yl-piperazine

Vue d'ensemble

Description

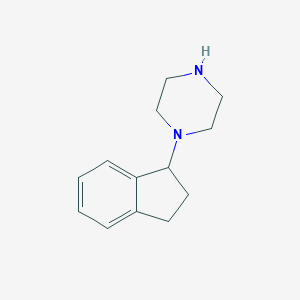

1-Indan-1-yl-piperazine is a chemical compound with the molecular formula C13H18N2. It consists of an indane moiety attached to a piperazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Indan-1-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For example, the Ugi reaction is favored for its simplicity and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Indan-1-yl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with fewer double bonds or functional groups.

Substitution: Substituted piperazine derivatives.

Applications De Recherche Scientifique

Pharmacological Significance

1-Indan-1-yl-piperazine is primarily recognized for its role in developing psychoactive drugs, particularly those targeting neurological disorders. The piperazine core is known for its structural versatility, allowing for modifications that enhance biological activity. Research indicates that derivatives of piperazine, including this compound, exhibit significant anxiolytic , antidepressant , and anticonvulsant properties.

Antidepressant Activity

A study focused on synthesizing piperazine derivatives demonstrated that certain compounds showed promising antidepressant activity through their interaction with serotonin receptors. Specifically, compounds derived from piperazine exhibited high affinity for serotonin 5-HT receptors, suggesting their potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent investigations into piperazine-linked compounds have revealed their efficacy in cancer treatment. For instance, derivatives incorporating the piperazine structure have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These studies indicate that such compounds can induce apoptosis and inhibit tumor growth by modulating cellular pathways involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Mannich reactions and other coupling methods. The characterization of synthesized compounds is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.

Case Study 1: Antidepressant Activity

A series of experiments assessed the antidepressant effects of various piperazine derivatives, including this compound. Using models like the Forced Swim Test (FST) and Tail Suspension Test (TST), researchers found that certain derivatives significantly reduced immobility time in mice, indicating potential antidepressant properties .

Case Study 2: Anticancer Efficacy

In vitro studies on piperazine-linked naphthalimide derivatives demonstrated significant cytotoxic effects against breast cancer cells. The compounds were shown to penetrate cell membranes effectively and induce cell death via apoptosis pathways, making them promising candidates for further development in cancer therapy .

Mécanisme D'action

The mechanism of action of 1-Indan-1-yl-piperazine involves its interaction with specific molecular targets. For instance, it may act as a receptor modulator, binding to and altering the activity of certain receptors in the body. This interaction can lead to various physiological effects, depending on the receptor and pathway involved .

Comparaison Avec Des Composés Similaires

Piperazine: A simpler compound with a similar piperazine ring structure.

1-Indanone: A compound with an indane moiety but lacking the piperazine ring.

1-(2,3-Dihydro-1H-inden-1-yl)piperazine: A closely related compound with slight structural differences.

Uniqueness: 1-Indan-1-yl-piperazine is unique due to its combination of the indane and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Activité Biologique

Overview

1-Indan-1-yl-piperazine is a chemical compound with the molecular formula C13H18N2, characterized by an indane moiety linked to a piperazine ring. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is largely attributed to its piperazine component, which is known to act as a GABA receptor agonist. This interaction leads to hyperpolarization of nerve endings, which can result in flaccid paralysis in certain organisms, such as nematodes. Additionally, piperazine derivatives have demonstrated potential in inducing apoptosis in cancer cells, highlighting their role in cancer therapy .

Pharmacological Properties

This compound exhibits a range of pharmacological properties:

- Anticancer Activity : Studies indicate that piperazine derivatives can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown significant cytotoxic effects against tongue cancer cells .

- Neuroprotective Effects : Research has highlighted the potential of piperazine derivatives in protecting against neurotoxicity induced by substances like aluminum chloride. In vivo studies demonstrated that these compounds improved cognitive function and reduced oxidative stress markers .

- Acetylcholinesterase Inhibition : Some studies have explored the efficacy of piperazine derivatives as acetylcholinesterase inhibitors (AChEIs), which are relevant in the context of Alzheimer's disease and other neurodegenerative disorders .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

- Cytotoxicity against Cancer Cells : A study involving various piperazine derivatives showed that specific compounds exhibited excellent cytotoxic activity against tongue cancer cells compared to control compounds . This indicates the potential for developing new anticancer agents based on this scaffold.

- Neuroprotective Studies : In an investigation into the protective effects against aluminum chloride-induced neurotoxicity, a piperazine derivative was administered to rats over six weeks. Results indicated significant improvements in memory performance and reductions in acetylcholinesterase activity, supporting its neuroprotective potential .

- Structure-Activity Relationship (SAR) Studies : Research has focused on optimizing the pharmacological properties of piperazine-containing compounds through SAR studies. These investigations have led to the identification of analogues with enhanced efficacy against malaria and other diseases, showcasing the versatility of the piperazine structure .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperazine | Simple ring structure | Antidepressant, anxiolytic |

| 1-Indanone | Indane moiety only | Limited biological activity |

| 1-(2,3-Dihydro-1H-inden-1-yl)piperazine | Similar to this compound | Potential neuroactive properties |

The combination of the indane and piperazine moieties in this compound provides distinct chemical and biological properties that are not present in simpler analogues.

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOUAMWQYHOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445703 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185678-56-2 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.